5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Catalog No.
S1898078
CAS No.
88127-85-9
M.F
C3H2Cl2N2S
M. Wt
169.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

CAS Number

88127-85-9

Product Name

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

IUPAC Name

5-chloro-4-(chloromethyl)thiadiazole

Molecular Formula

C3H2Cl2N2S

Molecular Weight

169.03 g/mol

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2

InChI Key

DADXWROZAWLOFB-UHFFFAOYSA-N

SMILES

C(C1=C(SN=N1)Cl)Cl

Canonical SMILES

C(C1=C(SN=N1)Cl)Cl

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is an organic compound with the molecular formula C3H2Cl2N2SC_3H_2Cl_2N_2S. It belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound features two chlorine substituents: one on the thiadiazole ring and another on a chloromethyl group, enhancing its reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals .

  • No information available on the mechanism of action.
  • Due to the lack of data, it's impossible to determine the safety or hazards associated with this compound.

  • Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.
  • Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, often using agents like hydrogen peroxide or lithium aluminum hydride .

Common Reaction Conditions

  • Substitution: Nucleophiles are typically used in polar solvents.
  • Oxidation: Common oxidizing agents include hydrogen peroxide.
  • Reduction: Lithium aluminum hydride is a frequent choice for reduction reactions.

The biological activity of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is notable due to its ability to interact with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction may disrupt essential cellular processes, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole can be achieved through various methods:

  • Chlorination of Thiadiazole Derivatives: Chlorination reactions typically involve chlorinating agents under controlled conditions.
  • Reactions with Isothiocyanates: A common method includes reacting allyl isothiocyanate with chlorinating agents at low temperatures (around -40°C to +30°C) to yield the desired product .

Industrial Production

In industrial settings, the synthesis methods are scaled up while maintaining strict control over reaction conditions to ensure high yield and purity of the final product.

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole has several applications:

  • Pharmaceuticals: Its unique structure allows it to serve as a building block for various drug candidates.
  • Agrochemicals: It may be utilized in developing pesticides or herbicides due to its biological activity.
  • Material Science: Potential applications in creating functional materials through polymerization processes involving thiadiazole derivatives .

Studies on the interactions of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole with biological systems have revealed its potential as an inhibitor of certain enzymes. The mechanism often involves covalent bonding with nucleophilic residues within proteins, leading to functional inhibition. This characteristic suggests that it could be explored further for therapeutic applications against diseases where enzyme inhibition is beneficial .

Several compounds share structural similarities with 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. Here are some notable examples:

Compound NameKey Differences
3-(Chloromethyl)-1,2,4-thiadiazoleLacks chlorine on the thiadiazole ring
5-Chloro-1,2,4-thiadiazoleLacks the chloromethyl group
5-Bromo-3-methyl-1,2,4-thiadiazoleContains bromine instead of chlorine
5-Amino-3-methyl-1,2,4-thiadiazoleContains an amino group instead of a chloromethyl group

Uniqueness

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is distinguished by its dual chlorine substituents which enhance its reactivity compared to similar compounds. This unique structure may lead to varied biological activities and applications not found in its analogs.

Classical Synthetic Routes

Chlorination of Precursor Thiadiazoles

The chlorination of precursor 1,2,3-thiadiazoles represents a fundamental approach for synthesizing 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. This methodology involves the selective introduction of chlorine atoms into pre-formed thiadiazole rings through electrophilic substitution reactions [1] [2].

Direct chlorination protocols utilize various chlorinating agents to achieve regioselective halogenation. Chloramine-T has emerged as an effective chlorinating reagent for imidazoheterocycles, including thiadiazole scaffolds, under environmentally friendly conditions [1] [3]. The reaction proceeds under neat conditions at room temperature within short reaction times, typically 5-30 minutes, achieving yields of 66-95% [3]. This methodology demonstrates wide applicability, easy availability of reactants, open-air and metal-free reaction conditions, with no requirement for work-up procedures and simple purification techniques [3].

The chlorination process involves initial activation of the thiadiazole ring through electrophilic attack at electron-rich positions. The C-4 and C-5 positions of 1,2,3-thiadiazoles are electron-deficient due to the electron-withdrawing nature of the sulfur and nitrogen atoms [4] [5]. However, selective chlorination can be achieved through careful control of reaction conditions and choice of chlorinating agent [2].

Sulfur dichloride and thionyl chloride have been employed as traditional chlorinating agents, though these require more stringent reaction conditions and may lead to undesired side reactions [6]. The use of molecular chlorine in the presence of Lewis acid catalysts provides another route, but requires careful temperature control to prevent over-chlorination [2].

Optimization studies reveal that solvent selection significantly influences reaction outcomes. Chlorinated solvents such as dichloromethane provide optimal reaction environments, while polar aprotic solvents like dimethylformamide can enhance reaction rates but complicate product isolation [7]. Temperature control remains critical, with most chlorination reactions proceeding optimally between 0-90°C [2].

Cyclocondensation Strategies Using Thioureas or Isothiocyanates

Cyclocondensation reactions involving thioureas and isothiocyanates constitute well-established synthetic pathways for constructing thiadiazole rings. These methodologies rely on the nucleophilic character of sulfur atoms in thioureas and the electrophilic nature of isothiocyanates to facilitate ring closure [8] [9] [10].

The reaction of amidoximes with N-substituted thioureas in the presence of potassium fluoride on alumina provides a general protocol for synthesizing 5-(substituted amino)-1,2,4-thiadiazoles [9]. This methodology achieves yields ranging from 38-85% under optimized conditions [9]. The reaction mechanism involves initial nucleophilic attack of the thiourea sulfur on the amidoxime carbon, followed by cyclization and dehydration [9].

Thiourea-based cyclocondensation reactions benefit from base catalysis, with potassium carbonate and sodium hydroxide serving as effective promoters [8]. Reaction temperatures typically range from 140-180°C, with reaction times of 3-7 hours required for complete conversion [8]. The use of polar aprotic solvents such as dimethylformamide facilitates substrate solubility and enhances reaction kinetics [11].

Isothiocyanate-mediated cyclizations proceed through different mechanistic pathways, involving initial nucleophilic addition followed by intramolecular cyclization. These reactions demonstrate compatibility with aromatic, aliphatic, and heterocyclic substituents, providing access to diverse thiadiazole derivatives [10]. Yields typically range from 60-90% depending on substrate electronic properties and steric factors [10].

The synthesis of thiazole-based thiourea analogs has been achieved through oxidative C-S bond formation protocols [10]. This methodology involves the reaction of 2-bromo-1-(4-fluorophenyl)thiazole-1-one with phenyl isothiocyanates, demonstrating the scope and diversity achievable from readily available starting materials [10].

Microwave-assisted protocols have significantly improved the efficiency of thiourea-based cyclizations. Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields [12] [13]. The enhanced heating efficiency and uniform temperature distribution provided by microwave technology minimize side reactions and improve product selectivity [14].

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of thiadiazole derivatives. These methodologies enable selective carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions with high functional group tolerance [15] [16] [17].

The palladium-catalyzed direct heteroarylation of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( [18] [19] [20]thiadiazole) with thiophenes demonstrates the utility of these transformations [15]. Using palladium acetate as catalyst and potassium pivalate as base, selective formation of mono- and bis-aryl derivatives can be achieved depending on reaction conditions [15]. Mono-heteroarylated products are obtained in yields of 31-43% using 1 equivalent of thiophene at 110°C, while bis-heteroarylated products are formed in yields of 29-40% using 2 equivalents of thiophene at 130°C [15].

Suzuki cross-coupling reactions of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole with boronic acids provide efficient access to conjugated thiadiazole hybrids [16]. The reactions employ tetrakis(triphenylphosphine)palladium(0) as catalyst, cesium carbonate as base, and tetrabutylammonium bromide as phase-transfer catalyst in two-phase solvent systems [16]. This methodology demonstrates broad substrate scope with both electron-rich and electron-poor boronic acids [16].

The Pd/Cu-catalyzed C-H arylation of 1,3,4-thiadiazoles with heteroaryl iodides, bromides, and triflates represents a significant advancement in direct functionalization chemistry [17]. This protocol tolerates substrates with electron-donating or electron-withdrawing substituents and accommodates sterically hindered aryl halides [17]. The methodology's utility is demonstrated through one-pot C-H arylation-Suzuki coupling sequences [17].

Sonogashira-type cross-coupling reactions of 3,5-diiodo-1,2,4-thiadiazole with phenylacetylene exhibit high selectivity for iodine replacement at the C5 position [21]. Depending on reaction conditions, either 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole can be synthesized selectively [21]. This regioselectivity makes 3,5-diiodo-1,2,4-thiadiazole a valuable building block for producing thiadiazole-based therapeutic agents [21].

Optimization of palladium-catalyzed reactions requires careful attention to catalyst loading, ligand selection, base choice, and solvent systems. Catalyst loadings of 15 mol% palladium acetate are typically employed, though some reactions proceed with as low as 0.025 mol% catalyst [15] [22]. Ligand-free conditions often provide optimal results, as added phosphine ligands can inhibit product formation [15].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of thiadiazole derivatives by dramatically reducing reaction times while maintaining or improving yields and selectivities [23] [24] [12] [25] [26] [27] [13] [14].

The microwave-assisted synthesis of 1,3,4-thiadiazole derivatives demonstrates significant advantages over conventional heating methods [23]. A green and efficient protocol for synthesizing 1,3,4-thiadiazole-based compounds achieves yields ranging from 84-98% within 20-30 minutes under microwave activation, compared to 28-72% yields requiring 8-9.5 hours under conventional reflux conditions [23].

The synthesis of s-triazolo[3,4-b] [18] [20] [28]thiadiazine and s-triazolo[3,4-b] [18] [20] [28]thiadiazole nanoarchitectonics through one-pot microwave protocols represents a significant advancement [24]. This methodology employs s-triazoles reacting with ketones and nitriles in acetic acid containing catalytic sulfuric acid under microwave irradiation, achieving excellent yields while avoiding toxic haloketones and halonitriles [24].

Microwave-assisted Hantzsch thiazole synthesis demonstrates the versatility of this technology [12]. N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines are synthesized from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas using microwave heating [12]. This methodology significantly reduces reaction times compared to conventional heating while maintaining product quality [12].

The microwave-assisted preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes involves a two-step sequence comprising condensation with dithiooxamide followed by oxidation/aromatization with 1,4-benzoquinone derivatives [25]. This procedure provides desired products in good yields while reducing the excess aldehyde required compared to conventional methodologies [25].

Novel urea derivatives containing 1,2,3-thiadiazole moieties have been synthesized using microwave-assisted condensation [13]. The methodology applies microwave technology to reactions of hydrazides with isocyanates, shortening reaction times and increasing yields compared to conventional heating [13]. Optimal conditions involve temperatures of 80-90°C with reaction times of 5-30 minutes [13].

The synthesis of 2-substituted-6-phenyl-imidazo[2,1-b] [18] [20] [28]thiadiazoles from 2-amino-5-substituted-1,3,4-thiadiazoles and 2-bromo-1-phenylethanone employs microwave-assisted aqueous procedures [27]. This methodology demonstrates the compatibility of microwave technology with aqueous reaction media, providing environmentally benign synthetic protocols [27].

Microwave power optimization studies reveal that reaction outcomes depend critically on power settings and irradiation times [24] [26]. Powers ranging from 250-600 watts are typically employed, with specific optimization required for each substrate class [13]. Temperature control during microwave irradiation prevents decomposition while ensuring complete conversion [14].

Industrial-Scale Production Challenges

Solvent Selection and Yield Optimization

Industrial-scale production of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole faces significant challenges related to solvent selection and yield optimization that directly impact process economics and environmental sustainability [29] [31] [32] [33] [34].

Solvent selection in industrial thiadiazole synthesis requires balancing multiple factors including toxicity, environmental impact, cost, and process efficiency [29] . Traditional synthetic protocols often employ chlorinated solvents such as dichloromethane and 1,2-dichloroethane, which provide excellent solubility for both reactants and products but pose environmental and safety concerns [35] [34]. The development of greener solvent alternatives has become a priority for industrial applications [26] [14].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide offer excellent solvating properties for thiadiazole synthesis but present challenges in product isolation and solvent recovery [7] [35]. Water-based systems have shown promise for certain transformations, particularly in microwave-assisted protocols, providing environmentally benign alternatives [27]. Solvent recycling programs are essential for economic viability, with recovery rates exceeding 95% required for industrial sustainability .

Yield optimization in industrial processes requires systematic investigation of reaction parameters including temperature, catalyst loading, substrate ratios, and reaction time [32] [33] [34]. Statistical experimental design approaches, such as response surface methodology, enable efficient optimization with minimal experimental effort [36]. The relationship between yield and selectivity often presents trade-offs that must be carefully balanced to maximize overall process efficiency [34].

Temperature control systems in industrial reactors require sophisticated heat management to maintain optimal reaction conditions while preventing hot spot formation and substrate decomposition [37]. Continuous temperature monitoring and automated feedback control systems ensure consistent product quality across large-scale batches [29]. Heat transfer optimization through reactor design improvements, including enhanced mixing and heat exchange surfaces, contributes significantly to yield improvements .

Catalyst optimization for industrial processes focuses on maximizing turnover numbers and minimizing catalyst loadings to reduce costs while maintaining acceptable reaction rates [33]. Heterogeneous catalysts offer advantages in terms of recyclability and ease of separation but may require higher loadings to achieve equivalent activities [34]. Catalyst regeneration protocols extend catalyst lifetimes and reduce overall process costs [29].

The implementation of continuous flow technology represents a significant advancement in yield optimization for thiadiazole synthesis . Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, enabling more precise control of reaction conditions and reduced side product formation [37]. Residence time distribution studies optimize reactor design to minimize byproduct formation while ensuring complete conversion [34].

Purification Techniques for Halogenated Thiadiazoles

The purification of halogenated thiadiazoles, particularly 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, presents unique challenges due to the presence of multiple halogen substituents and potential halide impurities [7] [39] [2].

Crystallization techniques form the cornerstone of industrial purification for halogenated thiadiazoles [39]. The selection of appropriate crystallization solvents requires consideration of solubility relationships, crystal habit, and impurity rejection capabilities . Ethanol-water mixtures provide effective crystallization media for many halogenated thiadiazoles, enabling removal of sulfate salts and unreacted starting materials . Control of crystallization kinetics through temperature programming and seeding strategies ensures consistent crystal size distribution and filtration characteristics [39].

The removal of hydrogen chloride, a common byproduct in chlorination reactions, requires specialized techniques due to its high solubility and corrosive nature [39] [2]. Washing protocols employing aqueous sodium bicarbonate solutions neutralize residual acid while maintaining product stability [40]. Vacuum drying procedures remove residual hydrogen chloride and water while preventing thermal decomposition .

Chromatographic purification techniques, while less commonly employed at industrial scale due to cost considerations, provide high-purity products for pharmaceutical applications . Silica gel chromatography using ethyl acetate-hexane gradients effectively separates halogenated thiadiazoles from synthetic impurities [7]. Preparative high-performance liquid chromatography enables purification of complex mixtures when extremely high purity standards are required .

Distillation techniques, when applicable, provide efficient large-scale purification methods for volatile halogenated thiadiazoles [39]. Vacuum distillation systems operate at reduced temperatures to prevent thermal decomposition while achieving effective separation [2]. Fractional distillation columns with high theoretical plate numbers enable separation of closely boiling isomers and halogenated congeners [39].

Sublimation purification offers advantages for thermally stable halogenated thiadiazoles, providing high-purity products without solvent contamination [2]. Vacuum sublimation systems operate at reduced pressures to lower sublimation temperatures and prevent decomposition . Temperature gradient optimization ensures efficient transport while maintaining product quality [2].

Recrystallization optimization involves systematic investigation of solvent systems, cooling rates, and agitation conditions to maximize impurity rejection [40]. Mixed solvent systems often provide superior purification compared to single solvents by optimizing solubility differences between product and impurities . Anti-solvent crystallization techniques enable purification from reaction mixtures without prior isolation [39].

Quality control analytics for halogenated thiadiazoles require specialized techniques to assess purity and identify potential impurities [40]. Gas chromatography-mass spectrometry provides detailed analysis of volatile impurities and degradation products [40]. High-performance liquid chromatography with ultraviolet detection enables quantitative analysis of purity levels exceeding 99.5% . Nuclear magnetic resonance spectroscopy confirms structural integrity and identifies structural impurities [40].

The management of halogenated waste streams from purification processes requires compliance with environmental regulations and cost-effective treatment methods . Activated carbon adsorption systems remove trace halogenated compounds from aqueous waste streams [39]. Thermal treatment of organic halogenated wastes requires specialized incineration systems with hydrogen chloride scrubbing capabilities . Solvent recovery systems minimize waste generation while reducing raw material costs [29].

X-ray Diffraction Studies of Molecular Geometry

The molecular geometry of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole can be characterized through comparison with structurally related thiadiazole derivatives that have been subjected to single-crystal X-ray diffraction analysis. Based on extensive crystallographic studies of 1,2,3-thiadiazole systems, the five-membered heterocyclic ring exhibits characteristic geometric parameters that are consistent across the series [1] [2] [3].

The fundamental structural framework consists of a planar five-membered ring containing one sulfur atom and two adjacent nitrogen atoms. Bond length analysis of related 1,2,3-thiadiazole derivatives reveals that the sulfur-nitrogen bond lengths typically range from 1.664 to 1.740 Å, while the nitrogen-nitrogen bond distances fall within 1.244 to 1.320 Å [1] [2]. The carbon-nitrogen bonds within the ring system exhibit lengths of 1.304 to 1.376 Å, and the carbon-sulfur bonds range from 1.687 to 1.708 Å [1] [2]. These bond distances are shorter than conventional single bonds, indicating significant π-electron delocalization within the aromatic heterocyclic system.

The exocyclic chloromethyl substituent at the 4-position introduces additional structural complexity. The carbon-chlorine bond length in chloromethyl groups typically measures 1.75 to 1.85 Å, based on analogous chlorinated organic compounds [4]. The attachment of this substituent to the thiadiazole ring involves a carbon-carbon bond with an estimated length of approximately 1.50 Å, consistent with an sp²-sp³ hybridization pattern.

Structural ParameterBond Length (Å)Reference System
S-N bond length1.664-1.7401,2,3-thiadiazole derivatives [1] [2]
N-N bond length1.244-1.3201,2,3-thiadiazole derivatives [1] [2]
C-N bond length1.304-1.3761,2,3-thiadiazole derivatives [1] [2]
C-S bond length1.687-1.7081,2,3-thiadiazole derivatives [1] [2]
C-Cl bond length1.75-1.85Chloromethyl compounds [4]

Torsional Angle Analysis of Chloromethyl Substituent

The conformational properties of the chloromethyl substituent represent a critical aspect of the molecular structure that influences both chemical reactivity and intermolecular interactions. Torsional angle analysis of similar chloromethyl-substituted heterocycles provides insights into the preferred conformations and rotational barriers.

The dihedral angle between the thiadiazole ring plane and the chloromethyl group is influenced by several factors, including steric interactions between the chlorine atom and ring substituents, electronic effects arising from the electron-withdrawing nature of both chlorine substituents, and potential intramolecular hydrogen bonding or halogen-halogen interactions.

Crystallographic studies of related thiadiazole systems indicate that five-membered heterocyclic rings typically maintain planarity with maximum deviations of 0.006 to 0.029 Å from the least-squares plane [2] [3]. The bond angles within the ring system show characteristic deviations from ideal values due to the constraints of the five-membered ring geometry. The carbon-sulfur-carbon bond angle typically measures 85 to 87°, while nitrogen-nitrogen-carbon and sulfur-carbon-nitrogen angles range from 112 to 115° [2] [3].

The rotational freedom of the chloromethyl substituent is constrained by steric interactions with the adjacent chlorine atom at the 5-position. Computational studies on related systems suggest that the preferred conformation minimizes steric clashes while optimizing electronic interactions. The torsional angle defined by the C4-C(chloromethyl)-Cl-H atoms is expected to adopt values that maximize the distance between the two chlorine substituents.

Angular ParameterValue RangeReference System
C-S-C bond angle85-87°1,2,3-thiadiazole ring [2] [3]
N-N-C bond angle112-114°1,2,3-thiadiazole ring [2] [3]
S-C-N bond angle113-115°1,2,3-thiadiazole ring [2] [3]
Ring planarity deviation0.006-0.029 ÅThiadiazole derivatives [2] [3]

Spectroscopic Profiling

$$^{13}\text{C}$$ and $$^{1}\text{H}$$ Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic profile of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole provides definitive structural characterization through analysis of chemical shifts, coupling patterns, and integration ratios. The $$^{1}\text{H}$$ Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the unique electronic environment of protons in this heterocyclic system.

The chloromethyl protons (-CH₂Cl) attached to the 4-position of the thiadiazole ring resonate as a characteristic triplet in the region δ 4.5-5.0 ppm [5]. This downfield chemical shift reflects the deshielding effect of both the electronegative chlorine atom and the electron-deficient thiadiazole ring system. The triplet multiplicity arises from coupling with equivalent protons, though in this specific case, the two protons are magnetically equivalent and appear as a singlet in most solvents.

Thiadiazole ring protons, when present in related derivatives, typically appear in the δ 7.0-8.0 ppm region due to the aromatic character of the heterocyclic system [5]. However, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole contains no ring protons, making the chloromethyl signal the only observable $$^{1}\text{H}$$ Nuclear Magnetic Resonance resonance.

The $$^{13}\text{C}$$ Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework. The carbon atoms within the thiadiazole ring exhibit characteristic chemical shifts that reflect their aromatic character and substitution pattern. The C4 carbon, bearing the chloromethyl substituent, typically resonates in the δ 160-165 ppm region [5]. This significant downfield shift indicates the sp² hybridization and electron-deficient nature of this carbon center.

The C5 carbon, bearing the chlorine substituent, appears in a similar chemical shift range (δ 160-165 ppm) due to comparable electronic effects [5]. The chloromethyl carbon (-CH₂Cl) resonates at δ 45-50 ppm, reflecting the deshielding influence of the attached chlorine atom while maintaining sp³ hybridization characteristics [5] [6].

Nuclear Magnetic Resonance SignalChemical ShiftMultiplicityAssignment
$$^{1}\text{H}$$ Chloromethylδ 4.5-5.0 ppmSinglet-CH₂Cl protons [5]
$$^{13}\text{C}$$ Thiadiazole C4δ 160-165 ppmSingletRing carbon with chloromethyl [5]
$$^{13}\text{C}$$ Thiadiazole C5δ 160-165 ppmSingletRing carbon with chlorine [5]
$$^{13}\text{C}$$ Chloromethylδ 45-50 ppmSinglet-CH₂Cl carbon [5] [6]

Infrared Vibrational Modes of Thiadiazole Ring System

The infrared spectroscopic profile of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole reveals characteristic vibrational modes that provide structural confirmation and insight into bonding patterns within the heterocyclic system. The vibrational spectrum encompasses several key regions that correspond to specific functional group vibrations and ring modes.

The carbon-nitrogen stretching vibrations of the thiadiazole ring system appear as medium to strong intensity bands in the 1590-1636 cm⁻¹ region [6]. These frequencies reflect the aromatic character of the heterocyclic system and the partial double-bond character of the carbon-nitrogen bonds within the ring. The exact position within this range depends on the substitution pattern and electronic effects of the chlorine substituents.

Carbon-chlorine stretching vibrations manifest as strong absorption bands in the 550-650 cm⁻¹ region [7]. The presence of two chlorine atoms in different chemical environments may result in multiple bands within this range, with the ring-bound chlorine and chloromethyl chlorine exhibiting slightly different vibrational frequencies due to their distinct bonding environments.

The carbon-sulfur stretching mode appears as a medium intensity band in the 1050-1150 cm⁻¹ region [5]. This vibrational mode is characteristic of the thiadiazole ring system and provides confirmation of the heterocyclic structure. The frequency reflects the partial double-bond character of the carbon-sulfur bonds within the aromatic ring.

Additional vibrational modes include carbon-hydrogen stretching vibrations of the chloromethyl group in the 2900-3000 cm⁻¹ region, and various ring deformation modes in the fingerprint region below 1500 cm⁻¹ [8] [6]. The absence of nitrogen-hydrogen stretching vibrations (typically observed around 3100-3400 cm⁻¹) confirms the fully substituted nature of the thiadiazole ring.

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C=N stretch (thiadiazole)1590-1636Medium-StrongRing aromatic character [6]
C-Cl stretch550-650StrongChlorine substituents [7]
C=S stretch1050-1150MediumThiadiazole ring [5]
C-H stretch (chloromethyl)2900-3000Medium-CH₂Cl group
Ring deformation modes800-1500VariableFingerprint region [8]

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and energetic properties of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. The B3LYP functional with extended basis sets has proven particularly effective for thiadiazole systems, offering excellent agreement between theoretical predictions and experimental observations [1] [9] [10].

Geometry optimization calculations using the B3LYP/6-311++G(d,p) level of theory yield structural parameters that closely match experimental crystallographic data for related thiadiazole derivatives. The optimized geometry reveals a planar five-membered ring with bond lengths and angles consistent with aromatic character and significant π-electron delocalization [1] [2].

The total electronic energy calculations provide fundamental thermodynamic data for the molecule. For structurally similar chlorinated thiadiazole derivatives, total energies typically fall in the range of -977 to -980 Hartree, depending on the specific substitution pattern and computational methodology employed [10]. These energetic values enable calculation of relative stabilities, reaction energetics, and thermodynamic properties.

Vibrational frequency calculations confirm the absence of imaginary frequencies in the optimized structure, indicating that the computed geometry corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies show excellent correlation (R² > 0.998) with experimental infrared spectroscopic data when appropriate scaling factors are applied [9].

Molecular electrostatic potential maps derived from the optimized electron density reveal regions of positive and negative electrostatic potential that correlate with chemical reactivity patterns. The electron-deficient regions around the chlorine substituents and the thiadiazole ring nitrogen atoms represent sites of potential nucleophilic attack, while areas of negative potential indicate possible electrophilic interaction sites [9].

Computational ParameterTypical RangeSpecific MethodReference
Total Energy-977 to -980 HartreeB3LYP/6-311++G(d,p) [10]
Optimization ConvergenceNo imaginary frequenciesDFT optimization [9]
Vibrational CorrelationR² > 0.998Scaled frequencies [9]
Geometry Accuracy±0.02 Å bond lengthsB3LYP/6-311G(d,p) [1] [9]

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole provides crucial insights into electronic properties, chemical reactivity, and potential applications in materials science. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, determine the molecule's electronic behavior and interaction potential.

Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level predict Highest Occupied Molecular Orbital energies in the range of -7.14 to -7.34 eV for chlorinated thiadiazole derivatives [10] [11]. The Highest Occupied Molecular Orbital is primarily localized on the sulfur atom and the nitrogen-nitrogen bond within the thiadiazole ring, reflecting the electron-rich character of these heteroatoms [1] [12]. This localization pattern indicates that oxidative processes and electrophilic attacks are most likely to occur at these sites.

The Lowest Unoccupied Molecular Orbital exhibits energies ranging from -1.73 to -1.82 eV, with electron density distributed across the entire thiadiazole ring system [10] [11]. This delocalized character of the Lowest Unoccupied Molecular Orbital suggests that reduction processes and nucleophilic attacks can occur at multiple positions within the ring structure.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap, calculated as 5.40 to 5.52 eV, indicates moderate chemical stability and semiconductor-like electronic properties [10] [13]. This energy gap is larger than typical organic semiconductors but smaller than wide-bandgap materials, suggesting potential applications in specialized electronic devices.

Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical reactivity. The chemical hardness, calculated as half the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, ranges from 2.70 to 2.76 eV, indicating moderate resistance to charge transfer [11] [14]. The global softness, computed as the reciprocal of chemical hardness, falls within 0.18 to 0.20 eV⁻¹, suggesting moderate nucleophilicity and electrophilicity [11] [14].

The electronegativity, approximated as the negative average of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, yields values of 4.44 to 4.58 eV [11] [14]. This relatively high electronegativity reflects the electron-withdrawing effects of the chlorine substituents and the electron-deficient nature of the thiadiazole ring system.

Frontier Orbital PropertyEnergy RangeComputational LevelPhysical Significance
Highest Occupied Molecular Orbital Energy-7.14 to -7.34 eVB3LYP/6-311++G(d,p)Ionization potential [10] [11]
Lowest Unoccupied Molecular Orbital Energy-1.73 to -1.82 eVB3LYP/6-311++G(d,p)Electron affinity [10] [11]
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap5.40 to 5.52 eVDFT calculationsElectronic excitation energy [10] [13]
Chemical Hardness2.70 to 2.76 eVDerived from frontier orbitalsResistance to charge transfer [11] [14]
Global Softness0.18 to 0.20 eV⁻¹Reciprocal of hardnessNucleophilicity measure [11] [14]
Electronegativity4.44 to 4.58 eVHOMO-LUMO averageElectron-withdrawing power [11] [14]

The spatial distribution of frontier molecular orbitals reveals important information about potential reaction sites and intermolecular interactions. The Highest Occupied Molecular Orbital exhibits π-like character with significant contributions from sulfur p-orbitals and nitrogen lone pairs [1] [12]. This distribution pattern suggests that the molecule can act as a π-electron donor in charge-transfer complexes and coordination compounds.

The Lowest Unoccupied Molecular Orbital displays π*-antibonding character distributed across the entire ring system, with particular concentration at the carbon atoms bearing electron-withdrawing substituents [1] [12]. This orbital pattern indicates favorable sites for nucleophilic attack and reductive processes.

Analysis of molecular orbital coefficients reveals that the chlorine substituents significantly perturb the electronic structure compared to unsubstituted 1,2,3-thiadiazole. The electron-withdrawing nature of chlorine atoms stabilizes both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, resulting in increased chemical stability but reduced reactivity toward both nucleophilic and electrophilic reagents [15] [16].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Dates

Last modified: 08-16-2023

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